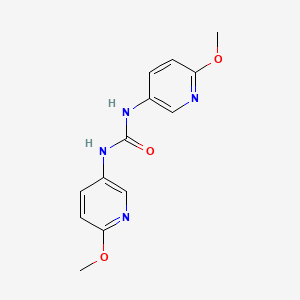

1,3-Bis(6-methoxypyridin-3-yl)urea

Description

1,3-Bis(6-methoxypyridin-3-yl)urea is a symmetrical diaryl urea derivative featuring two 6-methoxy-substituted pyridin-3-yl groups attached to a urea core.

Properties

IUPAC Name |

1,3-bis(6-methoxypyridin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-19-11-5-3-9(7-14-11)16-13(18)17-10-4-6-12(20-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METHMZMGUXPQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)NC2=CN=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Bis(6-methoxypyridin-3-yl)urea typically involves the reaction of 6-methoxypyridin-3-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds under controlled conditions to form the desired urea derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Bis(6-methoxypyridin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The methoxy groups on the pyridine rings can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Biological Activities

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3-bis(6-methoxypyridin-3-yl)urea exhibit promising anticancer properties. For instance, a study indicated that certain urea derivatives show significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These compounds have been evaluated for their activity against various cancer types, including melanoma and breast cancer, with some exhibiting IC values in the low micromolar range .

Antiviral Activity

1,3-Bis(6-methoxypyridin-3-yl)urea has also been investigated for its antiviral properties. A study focused on its efficacy against Zika virus showed that this compound could inhibit viral replication in vitro, suggesting its potential as a therapeutic agent in viral infections .

Case Studies

Synthesis and Derivatives

The synthesis of 1,3-bis(6-methoxypyridin-3-yl)urea typically involves the reaction of appropriate pyridine derivatives with isocyanates. Variations in substitution patterns on the pyridine ring can lead to derivatives with enhanced biological activities. For instance, modifications can improve solubility or selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 1,3-Bis(6-methoxypyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Urea Derivatives

Structural Features and Substituent Effects

The following table summarizes key structural and synthetic differences between 1,3-Bis(6-methoxypyridin-3-yl)urea and related compounds:

Key Observations:

In contrast, BPU’s 3,5-bis(trifluoromethyl)phenyl groups are strongly electron-withdrawing, favoring hydrophobic interactions and protein binding .

Synthetic Accessibility: Compound 6a achieves an 83% yield via straightforward reflux with phenylisocyanate, suggesting robust synthetic scalability .

Discontinuation and Research Implications

The discontinuation of 1,3-Bis(6-methoxypyridin-3-yl)urea contrasts with the continued study of BPU and compound 6a. Potential reasons include:

- Synthetic Viability : The commercial discontinuation may reflect low demand or difficulties in large-scale production compared to 6a ’s high-yield synthesis .

Biological Activity

1,3-Bis(6-methoxypyridin-3-yl)urea is a chemical compound with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that 1,3-Bis(6-methoxypyridin-3-yl)urea exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve interference with essential metabolic processes in bacteria, leading to growth inhibition.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted its ability to reduce GSK-3β activity, which is crucial in cancer cell survival pathways . The structure-activity relationship (SAR) analyses suggest that modifications to the pyridine rings can enhance its biological efficacy.

The biological activity of 1,3-Bis(6-methoxypyridin-3-yl)urea is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical pathways such as cell proliferation and survival.

- Modulation of Signaling Pathways : The compound has been shown to affect signaling pathways like MAPK, which plays a role in inflammatory responses and cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,3-Bis(6-methoxypyridin-3-yl)urea, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Variations | Biological Activity |

|---|---|---|

| 1,3-Bis(4-methoxypyridin-3-yl)urea | Methoxy groups at different positions | Varies in potency |

| 1,3-Bis(6-chloropyridin-3-yl)urea | Chlorine instead of methoxy | Different antimicrobial profile |

| 1,3-Bis(6-methylpyridin-3-yl)urea | Methyl groups instead of methoxy | Altered anticancer properties |

This table illustrates how variations in substitution patterns can lead to significant differences in biological activity.

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, 1,3-Bis(6-methoxypyridin-3-yl)urea was tested for its ability to induce apoptosis. The results indicated that at concentrations as low as 10 μM, the compound significantly reduced cell viability and increased markers of apoptosis compared to control groups .

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 μg/mL for both strains, suggesting potent antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.